molecular formula C22H17ClN2O3 B7715112 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7715112
M. Wt: 392.8 g/mol
InChI Key: KSHYHBFKBQKYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of benzamide that has a furan and quinoline moiety attached to it. Its unique structure makes it a promising candidate for various research applications, especially in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in the formation of amyloid-beta plaques in the brain, thus reducing their accumulation.
Biochemical and Physiological Effects:
3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the formation of amyloid-beta plaques in the brain, thus reducing their accumulation. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potential as a lead compound for the development of new anticancer and Alzheimer's disease drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One of the major directions is the development of new derivatives of this compound that exhibit improved solubility and potency. Another direction is the investigation of the exact mechanism of action of this compound in order to fully understand its anticancer and Alzheimer's disease therapeutic potential. Additionally, the in vivo efficacy and toxicity of this compound need to be further evaluated to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step is the preparation of 3-chlorobenzoyl chloride by reacting 3-chlorobenzoic acid with thionyl chloride. The second step involves the reaction of 3-chlorobenzoyl chloride with furan-2-carboxaldehyde in the presence of a base such as triethylamine to form 3-chloro-N-(furan-2-ylmethyl)benzamide. The third and final step is the reaction of 3-chloro-N-(furan-2-ylmethyl)benzamide with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of a base to form 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also shown promising results in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-18-7-3-6-16(12-18)22(27)25(14-19-8-4-10-28-19)13-17-11-15-5-1-2-9-20(15)24-21(17)26/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYHBFKBQKYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(furan-2-ylmethyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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